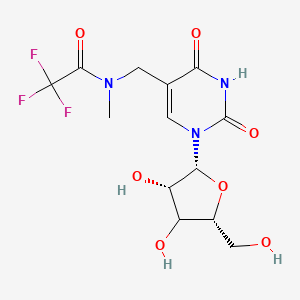

5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine

Description

Properties

Molecular Formula |

C13H16F3N3O7 |

|---|---|

Molecular Weight |

383.28 g/mol |

IUPAC Name |

N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide |

InChI |

InChI=1S/C13H16F3N3O7/c1-18(11(24)13(14,15)16)2-5-3-19(12(25)17-9(5)23)10-8(22)7(21)6(4-20)26-10/h3,6-8,10,20-22H,2,4H2,1H3,(H,17,23,25)/t6-,7?,8+,10-/m1/s1 |

InChI Key |

CMGFNSOQJGRGFE-LCFZEIEZSA-N |

Isomeric SMILES |

CN(CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O)C(=O)C(F)(F)F |

Canonical SMILES |

CN(CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-(N-Methyl-N-trifluoroacetyl)aminomethyl Uridine: Synthesis, Characterization, and Applications in Nucleic Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of therapeutic and diagnostic nucleic acids is one of constant innovation, driven by the need for enhanced stability, specificity, and biological activity. Chemical modifications to nucleosides are central to this progress, offering a powerful toolkit to modulate the properties of oligonucleotides. Among these, modifications at the C5 position of uridine have proven to be of significant biological and therapeutic relevance. This guide provides a comprehensive technical overview of a specialized modified nucleoside, 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine. As a Senior Application Scientist, the following sections will delve into the causality behind its structural design, a proposed synthetic pathway, its analytical characterization, and its pivotal role as a protected building block in the synthesis of modified oligonucleotides.

Introduction to 5-Substituted Uridine Modifications

Uridine, a fundamental component of ribonucleic acid (RNA), is a frequent target for chemical modification in the development of nucleic acid-based therapeutics and research tools. The C5 position of the uracil base is particularly amenable to substitution without disrupting the Watson-Crick base pairing with adenosine. Modifications at this position can profoundly influence the biophysical and biological properties of the resulting nucleoside and the oligonucleotides into which it is incorporated.

The introduction of an aminomethyl group at the C5 position is of particular interest. This modification is found in nature, for instance, as 5-methylaminomethyl-2-thiouridine in the anticodon of some tRNAs, where it plays a crucial role in the fidelity and efficiency of translation.[1][2] In the context of synthetic oligonucleotides, the primary amine of a 5-(aminomethyl)uridine derivative offers a versatile handle for further functionalization.

The subject of this guide, this compound, incorporates two key features: a secondary amine in the form of a methylamino group and a trifluoroacetyl protecting group. This combination is not arbitrary; it is a deliberate design choice for applications in solid-phase oligonucleotide synthesis.

Chemical Structure and Properties

The foundational identity of this compound is captured in its chemical structure and fundamental properties.

| Property | Value | Source |

| Chemical Formula | C13H16F3N3O7 | [3] |

| Molecular Weight | 383.28 g/mol | [3] |

| CAS Number | 163496-07-9 | [3] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and methanol (predicted) |

The trifluoroacetyl group, with its three highly electronegative fluorine atoms, significantly influences the electronic properties of the molecule. It serves as a robust protecting group for the secondary amine, preventing unwanted side reactions during the chemically demanding steps of oligonucleotide synthesis.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Logical relationship of the core components.

Proposed Synthesis Pathway

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible and scientifically sound synthetic route can be proposed based on established methodologies for the synthesis of related 5-substituted uridines and standard protection chemistries. The proposed pathway involves a three-stage process starting from uridine.

Stage 1: Synthesis of 5-(Aminomethyl)uridine

The initial step is the introduction of an aminomethyl group at the C5 position of uridine. A common method involves the radical-mediated addition of an amino-containing precursor to 5-bromouridine, which is readily prepared from uridine.

Protocol 1: Synthesis of 5-(Aminomethyl)uridine

-

Bromination of Uridine: Uridine is treated with N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) to yield 5-bromouridine.

-

Radical Aminomethylation: 5-bromouridine is then reacted with a source of the aminomethyl radical. This can be achieved through various methods, one of which involves the use of a protected aminomethyl source that can be deprotected in a subsequent step.

Stage 2: N-Methylation of 5-(Aminomethyl)uridine

With the primary amine in place, the next step is selective N-methylation to form the secondary amine.

Protocol 2: Synthesis of 5-(N-Methylaminomethyl)uridine

-

Selective N-Methylation: 5-(Aminomethyl)uridine can be selectively methylated using a mild methylating agent such as methyl iodide in the presence of a non-nucleophilic base. The reaction conditions must be carefully controlled to minimize over-methylation to the quaternary ammonium salt. A related synthesis for 5-methylaminomethyl-2-selenouridine utilizes methyl iodide and triethylamine in ethanol.[4]

Stage 3: N-Trifluoroacetylation

The final step is the protection of the secondary amine with a trifluoroacetyl group. This is a standard procedure in organic synthesis.

Protocol 3: Synthesis of this compound

-

Trifluoroacetylation: 5-(N-Methylaminomethyl)uridine is dissolved in a suitable aprotic solvent, such as dichloromethane or pyridine. Trifluoroacetic anhydride (TFAA) is then added, often in the presence of a base like triethylamine or pyridine to scavenge the trifluoroacetic acid byproduct. The reaction is typically rapid and proceeds at room temperature.[5] Patents for trifluoroacetylation of amines describe using trifluoroacetic acid with activating agents like trichloromethylchloroformate or triphosgene in the presence of triethylamine.[6][7]

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed multi-step synthesis workflow.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed would be Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy would provide detailed structural information.

-

¹H NMR: The spectrum is expected to show characteristic signals for the uridine core, including the anomeric proton of the ribose sugar and the C6 proton of the uracil base. The N-methyl group would appear as a singlet, and the methylene protons of the aminomethyl linker would likely be a singlet or a pair of doublets. The presence of the trifluoroacetyl group can sometimes lead to complex splitting patterns or broadening of adjacent proton signals. Studies on other 5-substituted uridines have shown that the nature of the C5 substituent influences the conformation of the ribose ring, which can be observed through changes in the coupling constants of the ribose protons.[8][9]

-

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for all carbon atoms in the molecule. The carbonyl carbon of the trifluoroacetyl group would have a characteristic chemical shift. The CF₃ carbon would also be readily identifiable and may show coupling to the fluorine atoms.

-

¹⁹F NMR: This technique would be highly informative, showing a single resonance for the three equivalent fluorine atoms of the trifluoroacetyl group, confirming its presence.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

-

Electrospray Ionization (ESI-MS): This soft ionization technique would be ideal for determining the molecular weight of the intact molecule, with the expected observation of the protonated molecule [M+H]⁺ or other adducts.

-

Electron Ionization (EI-MS): While potentially leading to more fragmentation, EI-MS can provide valuable structural information. The fragmentation pattern of N-trifluoroacetylated amines is well-studied.[10][11] Expected fragmentation pathways for this compound would likely involve cleavage of the bond between the uracil ring and the aminomethyl side chain, as well as fragmentation of the trifluoroacetyl group.

| Analytical Technique | Expected Key Observations |

| ¹H NMR | Signals for uridine protons, N-methyl singlet, CH₂ signals of the linker. |

| ¹³C NMR | Resonances for all carbons, including the trifluoroacetyl carbonyl and CF₃ group. |

| ¹⁹F NMR | A single peak corresponding to the CF₃ group. |

| ESI-MS | Accurate mass of the protonated molecule [M+H]⁺. |

| EI-MS | Characteristic fragmentation pattern including loss of the trifluoroacetyl group and cleavage of the C5 side chain. |

Applications in Drug Development and Research

The primary application of this compound is as a protected phosphoramidite building block for the solid-phase synthesis of modified oligonucleotides.

Role as a Protected Monomer in Oligonucleotide Synthesis

Solid-phase oligonucleotide synthesis is a cyclical process involving the sequential addition of nucleotide monomers to a growing chain attached to a solid support. This process requires the use of protecting groups on reactive functionalities of the nucleobases and the sugar to prevent unwanted side reactions.

The N-methyl-N-trifluoroacetyl group on the aminomethyl side chain serves as a crucial protecting group. The trifluoroacetyl group is stable to the acidic conditions used for the removal of the 5'-dimethoxytrityl (DMT) group during each cycle of synthesis. It is also resistant to the oxidation and capping steps.

Deprotection and Functionalization

After the oligonucleotide chain has been assembled, the protecting groups are removed. The trifluoroacetyl group is typically cleaved under basic conditions, often during the final deprotection step with aqueous ammonia or other amine-containing solutions, which also cleaves the oligonucleotide from the solid support and removes other base-labile protecting groups.

Once deprotected, the free secondary amine on the 5-(N-methylaminomethyl)uridine residue within the oligonucleotide can be used for post-synthetic conjugation with a variety of molecules, such as fluorophores, biotin, peptides, or other reporter or therapeutic moieties. This allows for the creation of highly functionalized oligonucleotides for a wide range of applications in diagnostics and therapeutics.

The following diagram illustrates the workflow for using this modified nucleoside in oligonucleotide synthesis.

Caption: Workflow for oligonucleotide synthesis and functionalization.

Conclusion and Future Perspectives

This compound represents a sophisticated and valuable tool in the field of nucleic acid chemistry. Its design, featuring a protected secondary amine at the C5 position of uridine, is tailored for its application in the automated synthesis of modified oligonucleotides. The trifluoroacetyl group provides robust protection during synthesis, while its lability under standard deprotection conditions allows for the generation of a reactive amine handle for post-synthetic modifications.

As the demand for highly functionalized and stable oligonucleotides for therapeutic and diagnostic purposes continues to grow, the importance of specialized building blocks like this compound will undoubtedly increase. Future research may focus on optimizing its synthesis, exploring alternative protecting group strategies, and expanding the repertoire of molecules that can be conjugated to oligonucleotides via this versatile modification. This will further empower researchers and drug developers to create novel nucleic acid-based tools and therapies with enhanced performance and a wider range of functionalities.

References

-

Uhl, W., Reiner, J., & Gassen, H. G. (1983). On the conformation of 5-substituted uridines as studied by proton magnetic resonance. Nucleic Acids Research, 11(4), 1167–1180. [Link]

-

Anderson, C. O., Ryhage, R., & Stenhagen, E. (1967). Mass spectral studies. Part VII. Unusual fragmentation of some N-trifluoroacetyl amino-acid methyl esters. Journal of the Chemical Society C: Organic, 1967, 1389-1393. [Link]

-

Kusch, P., Knupp, G. E., & Kozupa, M. (2009). Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. ResearchGate. [Link]

-

Uhl, W., Reiner, J., & Gassen, H. G. (1983). On the conformation of 5-substituted uridines as studied by proton magnetic resonance. PubMed. [Link]

-

Elseviers, M., & Thevelein, J. M. (1985). Antisuppressor Mutation in Escherichia coli Defective in Biosynthesis of 5-Methylaminomethyl-2-Thiouridine. Journal of Bacteriology, 162(3), 1138-1145. [Link]

-

Kusch, P., Knupp, G. E., & Kozupa, M. (2010). Proposed PCI-MS fragmentation pattern for investigated N-(tert-octadecyl)-trifluoroacetamides. ResearchGate. [Link]

-

Lin, S. N., Way, J. L., & Chen, C. Y. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy, 2011, 1-10. [Link]

-

Leszczynska, G., et al. (2020). Synthesis of 5-methylaminomethyl-2-selenouridine (1). ResearchGate. [Link]

-

Shchekotikhin, A. E., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2841. [Link]

-

Jang, M., et al. (2023). Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification. Nucleic Acids Research, 51(4), 1785-1798. [Link]

-

Al-Masum, M. A., et al. (2022). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. Molecules, 27(19), 6296. [Link]

-

Leszczynska, G., et al. (2018). Site-selected incorporation of 5-carboxymethylaminomethyl(-2-thio)uridine into RNA sequences by phosphoramidite chemistry. Organic & Biomolecular Chemistry, 16(44), 8593-8603. [Link]

-

Katritzky, A. R., Yang, B., Qiu, G., & Zhang, Z. (1999). N-(Trifluoroacetyl)succinimide, a Convenient Reagent for Trifluoroacetylation of Alcohols, Phenols and Amines. Synthesis, 1999(1), 55-57. [Link]

-

Vorbrüggen, H., & Krolikiewicz, K. (1975). Synthesis of 5-methylaminomethyl-2-thiouridine, a rare nucleoside from t-RNA. Angewandte Chemie International Edition in English, 14(4), 255-256. [Link]

-

Thomson, J. S., Green, J. B., McWilliams, T. B., & Yu, S. K. T. (1993). GC/MS determination of amines following exhaustive trifluoroacetylation. OSTI.GOV. [Link]

-

Wiley-VCH. (2024). Uridine, 5-(hydroxymethyl)-. SpectraBase. [Link]

- Kim, D. W., et al. (2010). Trifluoroacetylation for amines.

- Kim, D. W., et al. (2011). New trifluoroacetylation method for amines.

-

Bellamy, A. J., et al. (2007). The Use of Trifluoroacetyl as an N- and O-Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics, 32(1), 20-31. [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Kent, S. B. H., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 22(1), 57-65. [Link]

-

He, Z., et al. (2019). Trifluoroethylation reactions of secondary amines. ResearchGate. [Link]

-

Kuwada, T., et al. (2002). A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXY- METHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 56(1), 163-170. [Link]

-

Sochacka, E., et al. (2020). From U to mnm⁵Se²U: tuning base pairing preferences through 2-chalcogen and 5-methylaminomethyl modifications. ResearchGate. [Link]

-

Ueno, Y., et al. (2022). C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine for antisense therapeutics. RSC Medicinal Chemistry, 13(12), 1546-1554. [Link]

-

Veedu, R. N., et al. (2016). Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide. Molecules, 21(10), 1383. [Link]

Sources

- 1. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]

- 2. academic.oup.com [academic.oup.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoroacetamides [organic-chemistry.org]

- 6. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]

- 7. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]

- 8. On the conformation of 5-substituted uridines as studied by proton magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the conformation of 5-substituted uridines as studied by proton magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mass spectral studies. Part VII. Unusual fragmentation of some N-trifluoroacetyl amino-acid methyl esters - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl Uridine Phosphoramidite: A Key Building Block for Therapeutic Oligonucleotides

Foreword: The Critical Role of Modified Nucleosides in Modern Therapeutics

In the rapidly evolving landscape of oligonucleotide therapeutics, the precision of chemical modifications is paramount. These modifications are not mere chemical embellishments; they are strategic enhancements that dictate the efficacy, stability, and safety of nucleic acid-based drugs such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers.[1][2][3] Modifications to the nucleobase, sugar, or phosphate backbone can profoundly influence properties like nuclease resistance, binding affinity to target RNA, and immunogenicity.[4][5] Among the various positions for modification, the C-5 position of pyrimidines is particularly advantageous as it lies in the major groove of the DNA/RNA duplex, allowing for the introduction of functional groups without disrupting Watson-Crick base pairing.[1][6]

This guide provides an in-depth, technical walkthrough for the synthesis of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine phosphoramidite, a sophisticated building block for the automated solid-phase synthesis of modified oligonucleotides.[7] The N-methyl-N-trifluoroacetylaminomethyl moiety at the 5-position offers a unique combination of properties. The methyl group can enhance binding affinity and nuclease resistance, while the trifluoroacetyl group serves as a stable protecting group for the secondary amine, which is crucial for compatibility with standard phosphoramidite chemistry.[7][8]

This document is structured to provide not just a series of steps, but a cohesive narrative that explains the underlying chemistry and the rationale for each methodological choice. It is intended for researchers, scientists, and drug development professionals who are actively engaged in the design and synthesis of next-generation oligonucleotide therapeutics.

I. The Strategic Pathway: A Multi-Step Synthesis

The synthesis of this compound phosphoramidite is a multi-step process that begins with commercially available uridine. The overall strategy involves the sequential protection of reactive functional groups, modification of the uracil base at the 5-position, and finally, the introduction of the phosphoramidite moiety at the 3'-hydroxyl group.

Overall Synthetic Workflow

Sources

- 1. Delivery of Oligonucleotide Therapeutics: Chemical Modifications, Lipid Nanoparticles, and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enhancing the Effectiveness of Oligonucleotide Therapeutics Using Cell-Penetrating Peptide Conjugation, Chemical Modification, and Carrier-Based Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Oligonucleotides Bearing a 5-Substituted Pyrimidine Nucleoside: T...: Ingenta Connect [ingentaconnect.com]

- 7. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Trifluoroacetyl (TFA) Protecting Group in RNA Synthesis

Abstract

The synthesis of ribonucleic acid (RNA) oligonucleotides is a cornerstone of modern molecular biology, therapeutics, and diagnostics. A central challenge in this process is the strategic protection and deprotection of the highly reactive 2'-hydroxyl (2'-OH) group on the ribose sugar. This guide provides an in-depth technical analysis of the trifluoroacetyl (TFA) group as a 2'-O-protecting group. We will explore the chemical rationale for its use, its mechanism of application and cleavage, and its place within the broader landscape of RNA synthesis strategies. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of this specific chemical methodology.

The 2'-Hydroxyl Conundrum in RNA Synthesis

Unlike DNA synthesis, the chemical synthesis of RNA is complicated by the presence of the 2'-hydroxyl group on the ribose sugar. This nucleophilic group poses two significant challenges if left unprotected during the phosphoramidite-based solid-phase synthesis cycle:

-

Chain Branching: The 2'-OH can react with the incoming phosphoramidite monomer, leading to the formation of undesired 2',5'-phosphodiester linkages instead of the natural 3',5'-linkage. This results in branched, non-functional RNA sequences.

-

Chain Scission: During the acidic detritylation step (removal of the 5'-dimethoxytrityl or DMT group), the 2'-OH can facilitate the migration of the adjacent phosphodiester group, leading to cleavage of the RNA backbone.

Therefore, a temporary protecting group for the 2'-OH is not merely beneficial but absolutely essential for the successful synthesis of high-fidelity RNA oligonucleotides.[1] An ideal 2'-OH protecting group must satisfy several stringent criteria:

-

It must be installed efficiently and selectively on the 2'-position.

-

It must be completely stable throughout all steps of the synthesis cycle (detritylation, coupling, capping, oxidation).

-

It must be removed quantitatively under conditions that do not damage the newly synthesized RNA chain, a concept known as orthogonality.[2]

Introduction to the Trifluoroacetyl (TFA) Group

The trifluoroacetyl (TFA) group is an ester-based protecting group that has been explored for hydroxyl protection in various organic syntheses, including oligosaccharides and energetic compounds.[3][4] In the context of RNA, it is applied as a 2'-O-trifluoroacetate ester.

The primary rationale for using the TFA group stems from the powerful electron-withdrawing effect of its three fluorine atoms. This effect makes the carbonyl carbon of the TFA group highly electrophilic and thus susceptible to nucleophilic attack. This property is key to its facile removal under mild basic conditions, providing an orthogonal deprotection strategy relative to the acid-labile 5'-DMT group and the fluoride-labile silyl-based protecting groups.[2][3]

Caption: Structure of a 2'-O-TFA Protected Ribonucleoside.

Mechanism and Workflow

The integration of the TFA group into an RNA synthesis workflow follows a logical progression of protection, synthesis, and deprotection. Understanding the causality behind each step is critical for successful implementation.

Protection of Ribonucleoside Monomers

The TFA group is introduced onto the 2'-hydroxyl of a 5'-DMT, N-protected ribonucleoside using a trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA) in the presence of a mild base like pyridine. The reaction proceeds via nucleophilic attack of the 2'-OH on the highly activated carbonyl carbon of the anhydride. The resulting 2'-O-TFA protected monomer is then converted into a 3'-phosphoramidite for use in solid-phase synthesis.

Solid-Phase Synthesis Cycle

With the 2'-OH securely protected by the TFA group, the phosphoramidite monomer can be used in a standard automated synthesis cycle. The TFA group is stable to the acidic conditions of 5'-DMT removal (typically using dichloroacetic or trichloroacetic acid) and the subsequent coupling, capping, and oxidation steps.

Caption: Automated RNA Synthesis Cycle with 2'-O-TFA Protection.

Deprotection: The Critical Step

The final deprotection sequence is a multi-step process designed to remove all protecting groups orthogonally.

-

Base and Phosphate Protection Removal: The oligonucleotide is first cleaved from the solid support and the protecting groups on the nucleobases (e.g., benzoyl, acetyl, phenoxyacetyl) and the phosphate backbone (ß-cyanoethyl) are removed.[5] This is typically achieved using a concentrated base solution, such as aqueous ammonia, an ammonia/methylamine mixture (AMA), or gaseous ammonia.[6]

-

2'-O-TFA Group Cleavage: The lability of the TFA ester allows for its removal under mild basic or nucleophilic conditions.[2] The mechanism involves the attack of a base (e.g., hydroxide or amine from the deprotection solution) on the electrophilic carbonyl carbon of the trifluoroacetate group. This forms a tetrahedral intermediate which then collapses, releasing the free 2'-hydroxyl group and trifluoroacetate. The high stability of the trifluoroacetate anion as a leaving group drives this reaction to completion.

Comparative Analysis and Field Insights

No single protecting group is perfect for all applications. A senior scientist must weigh the advantages and disadvantages of the TFA group against more established methods, such as the tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM) groups.[7][8][9]

| Protecting Group | Key Advantages | Key Disadvantages | Deprotection Conditions |

| TFA | • Highly labile to base, allowing for rapid deprotection.[3]• Orthogonal to silyl and acid-labile groups. | • Can be too labile, potential for premature removal.• Potential for trifluoroacetylation of exocyclic amines as a side reaction.[10] | Mild aqueous base (e.g., dilute ammonia, pyridine/ethanol).[3] |

| TBDMS | • Widely used and well-characterized.[1]• Good stability during synthesis. | • Slow deprotection (can take 8-24 hours).[5]• Requires fluoride reagents (TBAF), which can be difficult to handle and remove.[5] | Tetrabutylammonium Fluoride (TBAF) in THF.[1] |

| TOM | • High coupling efficiency due to lower steric hindrance.[7][8]• Resistant to 2' to 3' migration during basic steps.[7] | • Requires specific monomers.• Also requires fluoride for deprotection. | Methylamine followed by TBAF in THF.[7][11] |

Expert Insight: The primary appeal of the TFA group is its potential for very fast, non-fluoride-based deprotection. This could be advantageous in high-throughput synthesis workflows where the lengthy TBAF deprotection step for TBDMS-protected RNA is a significant bottleneck.[5] However, the process window for TFA can be narrow. The same lability that enables rapid deprotection can also lead to premature cleavage during the initial, more aggressive basic deprotection step if conditions are not carefully optimized. There is also a documented risk in peptide synthesis of trifluoroacetylation of free amines, which could lead to undesired capping of the RNA product.[10]

Experimental Protocol: TFA Deprotection

This protocol outlines a general procedure for the deprotection of an RNA oligonucleotide synthesized using 2'-O-TFA phosphoramidites. Note: This is a representative method; specific times and reagents may require optimization based on the RNA sequence and scale.

Materials:

-

CPG solid support with synthesized RNA.

-

Ammonium hydroxide / 40% aqueous methylamine solution (1:1, v/v) (AMA).

-

Anhydrous Ethanol.

-

Sterile, RNase-free water and microcentrifuge tubes.

Procedure:

-

Cleavage and Primary Deprotection:

-

Transfer the CPG support from the synthesis column to a 2 mL screw-cap tube.

-

Add 1.5 mL of pre-chilled AMA solution to the CPG.

-

Seal the tube tightly and incubate at 65°C for 15 minutes to cleave the oligo from the support and remove base/phosphate protecting groups.

-

-

Supernatant Collection:

-

Cool the tube on ice for 5 minutes.

-

Centrifuge briefly and carefully transfer the supernatant containing the oligonucleotide to a new sterile tube.

-

-

TFA Group Removal & Evaporation:

-

The AMA treatment is typically sufficient to also cleave the 2'-O-TFA groups due to its basicity. The high volatility of the reagents facilitates removal.

-

Dry the collected supernatant to a pellet using a vacuum concentrator (e.g., SpeedVac) with no heat. This step may take several hours.

-

-

Reconstitution and Desalting:

-

Resuspend the dried RNA pellet in an appropriate volume (e.g., 200 µL) of sterile, RNase-free water.

-

The crude RNA solution will contain trifluoroacetate salts and cleaved protecting groups. Proceed with purification via methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.

-

Conclusion and Future Outlook

The trifluoroacetyl group represents a chemically elegant approach to 2'-hydroxyl protection in RNA synthesis, offering the significant advantage of rapid, base-labile deprotection. Its utility is predicated on a careful balance of reactivity; it must be stable enough to survive synthesis but labile enough for efficient removal. While not as commercially widespread as silyl-based protectors like TBDMS and TOM, the TFA group remains a valuable tool in the synthetic chemist's arsenal, particularly for applications where avoiding fluoride reagents and minimizing deprotection time are paramount. Future research may focus on fine-tuning the lability of acyl-type protecting groups to further optimize the synthesis-deprotection workflow for next-generation RNA therapeutics and diagnostics.

References

- Scaringe, S. A., Wincott, F. E., & Caruthers, M. H. (1998). Novel RNA synthesis method using 5'-O-silyl-2'-O-orthoester protecting groups. Journal of the American Chemical Society, 120(45), 11820-11821.

-

Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684. [Link]

-

Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. Glen Report 4-12. [Link]

-

Kent, S. B. H., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 22(1), 57-65. [Link]

-

Koga, Y., et al. (2003). Pentafluoropropionyl and trifluoroacetyl groups for temporary hydroxyl group protection in oligomannoside synthesis. Carbohydrate Research, 338(10), 1073-81. [Link]

-

Glen Research. (n.d.). TOM-Protected RNA Synthesis. [Link]

-

Glen Research. (n.d.). Standard RNA Phosphoramidites and Supports. [Link]

-

ATDBio Ltd. (n.d.). RNA oligonucleotide synthesis. Nucleic Acids Book. [Link]

-

Glen Research. (n.d.). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report 9.12. [Link]

-

Eglí, M., et al. (2007). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics, 32(1), 20-31. [Link]

-

Pitsch, S., et al. (2001). Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl-protected Ribonucleoside Phosphoramidites. Current Protocols in Nucleic Acid Chemistry. [Link]

-

Curti, C., et al. (2001). Trifluoroacetyl as an orthogonal protecting group for guanidines. Tetrahedron Letters, 42(44), 7789-7792. [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pentafluoropropionyl and trifluoroacetyl groups for temporary hydroxyl group protection in oligomannoside synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. glenresearch.com [glenresearch.com]

- 9. atdbio.com [atdbio.com]

- 10. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

Decoding the Genetic Code: A Technical Guide to C5 Uridine Modifications in tRNA and their Impact on Translational Fidelity

This guide provides an in-depth exploration of the critical role that modifications at the C5 position of uridine, particularly at the wobble position (U34) of the tRNA anticodon, play in the precise and efficient translation of the genetic code. While the specific compound 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine is a synthetic nucleoside analog, its core structure is representative of a class of naturally occurring modifications that are essential for life. The trifluoroacetyl group, in this context, is typically employed as a protecting group in the chemical synthesis of modified oligonucleotides. This guide will delve into the biosynthesis, structure, and mechanistic function of the naturally occurring and closely related 5-methylaminomethyl (mnm5) and 5-carboxymethylaminomethyl (cmnm5) uridine derivatives, which are pivotal in ensuring accurate codon recognition and maintaining the integrity of protein synthesis.

The Wobble Position and the Necessity for Uridine Modification

In the standard genetic code, 61 codons specify 20 amino acids. To decode these, organisms utilize a smaller set of tRNA molecules. This is made possible, in part, by the "wobble" hypothesis, which allows for non-Watson-Crick base pairing between the third base of the mRNA codon and the first base of the tRNA anticodon (position 34). However, an unmodified uridine at this position could potentially pair with all four bases (A, U, C, G), leading to widespread translational errors.[1] To prevent such promiscuity and ensure fidelity, the uridine at the wobble position is almost universally post-transcriptionally modified.[1][2][3][4] These modifications restrict or expand the decoding capacity of the tRNA in a highly controlled manner.

Modifications at the C5 position of wobble uridine are a key strategy for modulating codon recognition. These modifications can influence the conformational preferences of the anticodon loop, thereby dictating which codons can be efficiently read.

Biosynthesis of 5-methylaminomethyl (mnm5) Uridine Derivatives: A Multi-Enzyme Pathway

The biosynthesis of 5-methylaminomethyl-uridine (mnm5U) and its 2-thiolated counterpart (mnm5s2U) is a complex process involving a series of enzymatic steps. This pathway is crucial for the proper function of tRNAs specific for amino acids such as glutamate, lysine, arginine, and glutamine.[5]

The initial step in this pathway is the formation of 5-carboxymethylaminomethyl-uridine (cmnm5U). This reaction is catalyzed by the MnmE and MnmG enzymes (or their eukaryotic homologs).[6] MnmE is a GTPase that utilizes a tetrahydrofolate derivative, while MnmG is an FAD-dependent oxidoreductase.[6] Together, in a GTP-dependent manner, they install the carboxymethylaminomethyl group onto the C5 position of U34 using glycine as a substrate.[6]

In many bacteria, the pathway proceeds with the involvement of a bifunctional enzyme, MnmC.[3][4][5] This enzyme possesses two distinct catalytic domains:

-

MnmC1 (Oxidoreductase domain): This C-terminal domain utilizes FAD to catalyze the oxidative decarboxylation of cmnm5U, converting it to 5-aminomethyl-uridine (nm5U).[5][7]

-

MnmC2 (Methyltransferase domain): The N-terminal domain then uses S-adenosyl-L-methionine (SAM) as a methyl donor to methylate the aminomethyl group, yielding the final product, 5-methylaminomethyl-uridine (mnm5U).[5][7]

In some cases, the uridine at position 34 is also thiolated at the C2 position, a reaction catalyzed by the enzyme MnmA, to form 2-thiouridine (s2U).[5] The C5 modifications can occur on this thiolated base, leading to the formation of mnm5s2U. These two modification pathways at the C2 and C5 positions occur independently.[5]

Experimental Protocol: In Vitro Reconstitution of mnm5U Biosynthesis

This protocol outlines the key steps for the in vitro synthesis of mnm5s2U on a target tRNA, as can be adapted from studies on the individual enzymatic steps.

1. Preparation of Components:

- Purify recombinant MnmE, MnmG, and MnmC enzymes.

- In vitro transcribe and purify the target tRNA (e.g., tRNAGlu).

- Prepare reaction buffers containing necessary cofactors.

2. Cmnm5s2U Formation (MnmE/MnmG reaction):

- In a reaction vessel, combine the purified tRNA, MnmE, MnmG, GTP, FAD, NADH, glycine, and a tetrahydrofolate derivative in the appropriate reaction buffer.

- Incubate at 37°C for a specified time (e.g., 1-2 hours).

3. mnm5s2U Formation (MnmC reaction):

- To the reaction mixture from step 2, add purified MnmC and S-adenosyl-L-methionine (SAM).

- Continue incubation at 37°C for another 1-2 hours.

4. Analysis of tRNA Modification:

- Isolate the tRNA from the reaction mixture.

- Digest the tRNA into nucleosides using nuclease P1 and alkaline phosphatase.

- Analyze the resulting nucleoside mixture by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to detect the presence of mnm5s2U.

Mechanism of Action: How C5 Modifications Ensure Translational Fidelity

The modifications at the C5 position of wobble uridine exert their effect on codon recognition primarily by influencing the conformational dynamics of the ribose sugar and the anticodon loop.

The bulky side chain at the C5 position, such as the methylaminomethyl group, introduces steric constraints. These constraints favor a C3'-endo conformation of the ribose sugar of the modified uridine.[1][8] This C3'-endo pucker is characteristic of A-form RNA helices and is crucial for forming a stable and correctly structured codon-anticodon duplex in the ribosomal A-site.

In the case of mnm5s2U, the effects are even more pronounced. The 2-thio group further stabilizes the C3'-endo conformation.[8] This rigid conformation of the anticodon allows for strong and specific base pairing with adenosine (A) in the third position of the codon, while effectively preventing mispairing with uridine (U), cytosine (C), or guanosine (G).[1][8] For example, tRNALys, which has mnm5s2U at the wobble position, can efficiently decode the codon AAA but not AAG. This strict adherence to Watson-Crick pairing with A is essential for preventing mistranslation of lysine codons.

In contrast, other modifications at this position, such as derivatives of 5-hydroxyuridine (xo5U), can lead to a more flexible conformation, allowing for broader decoding of codons ending in A, G, and U.[8][9] This highlights how the specific chemical nature of the C5 modification fine-tunes the decoding properties of each tRNA.

Quantitative Data on Ribose Conformation

| Nucleoside | Enthalpy Difference (C2'-endo vs. C3'-endo) (kcal/mol) | Predominant Conformation at Wobble Position |

| Unmodified Uridine 5'-monophosphate | 0.1 | Mixed C2'-endo and C3'-endo |

| 5-hydroxyuridine 5'-monophosphate (pxo5U) | -0.7 | C2'-endo favored |

| 5-methyl-2-thiouridine 5'-monophosphate (pxm5s2U) | 1.1 | C3'-endo strongly favored |

| Data adapted from Yokoyama et al.[8] |

This table clearly illustrates how the combination of a C5 substituent and a 2-thio modification dramatically shifts the conformational equilibrium of the ribose towards the C3'-endo form, which is critical for restricted and accurate codon recognition.

Visualizing the Pathways and Mechanisms

Biosynthetic Pathway of mnm5U

Caption: Biosynthesis of 5-methylaminomethyl-uridine (mnm5U).

Mechanism of Codon Recognition

Caption: Role of mnm5s2U in promoting specific codon recognition.

Conclusion and Future Directions

The modification of uridine at the C5 position of the tRNA anticodon is a fundamental mechanism for ensuring the fidelity of protein synthesis. Through a complex and highly regulated biosynthetic pathway, cells install specific chemical groups that fine-tune the decoding properties of tRNA molecules. The resulting modified nucleosides, such as 5-methylaminomethyl-uridine, enforce a rigid anticodon conformation that restricts wobble pairing and guarantees the correct reading of codons.

For researchers and drug development professionals, understanding these pathways and mechanisms is of paramount importance. Dysregulation of tRNA modifications has been linked to various diseases, including metabolic disorders and cancer. Furthermore, the enzymatic machinery responsible for these modifications presents potential targets for novel therapeutic interventions. The use of synthetic analogs, such as the aforementioned this compound, in biochemical and structural studies will continue to be invaluable for dissecting the intricate details of these essential biological processes. Future research will likely focus on the interplay between different tRNA modifications, their role in translational regulation under various cellular conditions, and the development of specific inhibitors for the modifying enzymes.

References

-

Yokoyama, S., et al. (1985). Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon. Proceedings of the National Academy of Sciences, 82(15), 4905-4909. [Link]

-

Yokoyama, S., & Nishimura, S. (1995). Modified nucleosides and codon recognition. In tRNA: Structure, Biosynthesis, and Function (pp. 207-223). ASM Press. [Link]

-

Bartos, P., et al. (2015). The influence of the C5 substituent on the 2-thiouridine desulfuration pathway and the conformational analysis of the resulting 4-pyrimidinone products. Bioorganic & Medicinal Chemistry, 23(17), 5587-5594. [Link]

-

Karijolich, J., & Yu, Y. T. (2011). Rationalization and prediction of selective decoding of pseudouridine-modified nonsense and sense codons. RNA, 17(4), 636-643. [Link]

-

Lee, C., et al. (2021). Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification. Nucleic Acids Research, 49(12), 6935-6947. [Link]

-

Lee, C., et al. (2021). Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification. GIST Repository. [Link]

-

Lee, C., et al. (2021). Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification. Oxford Academic. [Link]

-

Ranganathan, S. V., & Begley, T. P. (2013). Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG. Journal of the American Chemical Society, 135(38), 14078-14081. [Link]

-

Kim, J. E., & Almo, S. C. (2013). Structural basis for hypermodification of the wobble uridine in tRNA by bifunctional enzyme MnmC. BMC Structural Biology, 13, 9. [Link]

-

ResearchGate. (n.d.). Proposed reaction mechanism for the biosynthetic pathway of mnm5U34. Retrieved from [Link]

-

Senevirathne, C., et al. (2022). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. bioRxiv. [Link]

-

Global Substance Registration System. (n.d.). 5-(TRIFLUOROMETHYL)URIDINE. Retrieved from [Link]

-

Immuno-mart. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNA(Leu(UUR)) and tRNA(Lys). Retrieved from [Link]

-

Armengaud, J., et al. (2018). Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine. Nucleic Acids Research, 46(18), 9675-9688. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. GIST Scholar: Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification [scholar.gist.ac.kr]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for hypermodification of the wobble uridine in tRNA by bifunctional enzyme MnmC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl Uridine: An Essential Intermediate in Modified Nucleoside Synthesis

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic properties of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine. This compound serves as a critical, protected intermediate in the synthesis of biologically significant modified nucleosides, such as 5-methylaminomethyluridine (mnm⁵U), which are found in transfer RNA (tRNA) and play a vital role in the fidelity of protein translation.[1][2] As researchers in drug development and chemical biology, a robust characterization of such precursors is paramount to ensure the integrity of the final active molecule. This document outlines the theoretical basis, detailed experimental protocols, and expected data for the structural elucidation of this compound using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fourier-Transform Infrared (FTIR) spectroscopy.

Introduction: The Role of Protected Intermediates in Nucleoside Chemistry

The precise synthesis of modified nucleosides is fundamental to advancements in therapeutics and the study of nucleic acid biology. Modifications at the C5 position of uridine are particularly common in nature and are crucial for the structural and functional integrity of tRNA.[2][3] The synthesis of these molecules often requires a multi-step approach where reactive functional groups are temporarily masked with protecting groups.

The trifluoroacetyl group is an exemplary protecting group for amines in this context. Its strong electron-withdrawing nature renders the amide nitrogen non-nucleophilic, preventing unwanted side reactions. Furthermore, it is reliably introduced and can be cleaved under mild basic conditions, such as treatment with aqueous ammonia, which preserves the integrity of the delicate nucleoside structure.[4] this compound is the direct, protected precursor to the 5-(methylaminomethyl) side chain. Therefore, its unambiguous spectroscopic characterization is not merely a quality control step but a foundational requirement for successful downstream applications.

Molecular Structure and Key Spectroscopic Features

The molecular structure contains several key functional groups that give rise to distinct spectroscopic signatures. Understanding these is essential for interpreting the data.

-

Uracil Ring: A pyrimidine heterocycle that acts as the primary chromophore in UV-Vis spectroscopy and presents characteristic carbonyl (C=O) stretches in FTIR. Its C6-H proton is a key diagnostic signal in ¹H NMR.

-

Ribose Moiety: The sugar backbone provides a series of proton and carbon signals in NMR and a broad O-H stretching band in FTIR.

-

C5-Side Chain: The -(CH₂)-N(CH₃)(COCF₃) group is the most information-rich portion. The trifluoroacetyl group provides a powerful and unique handle for ¹⁹F NMR and a sharp carbonyl signal in FTIR. The N-methyl and methylene protons are diagnostic in ¹H NMR.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Methylaminomethyluridine (mnm⁵U) in the tRNA Wobble Position

Abstract

Post-transcriptional modifications of transfer RNA (tRNA), particularly within the anticodon stem-loop, represent a critical layer of gene expression regulation, ensuring the fidelity and efficiency of protein synthesis. Among the more than 170 known RNA modifications, those at the wobble position (nucleotide 34) are exceptionally diverse and functionally crucial. This guide provides a comprehensive technical overview of 5-methylaminomethyluridine (mnm⁵U), a complex modification found at the U34 wobble position of specific tRNAs in bacteria and eukaryotic organelles. We will explore its intricate biosynthetic pathway, elucidate its mechanistic role in enforcing the "modified wobble hypothesis" for precise codon recognition, detail validated experimental methodologies for its detection and analysis, and discuss its significance in cellular health and disease. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this vital epitranscriptomic mark.

Introduction: Beyond the Canonical Code

The central dogma of molecular biology outlines the flow of genetic information from DNA to RNA to protein. Transfer RNAs are the master decoders in this process, translating the nucleotide language of messenger RNA (mRNA) into the amino acid sequence of proteins.[1] The genetic code is degenerate, with 61 codons specifying just 20 amino acids, necessitating that some tRNAs recognize more than one codon.[2][3] In 1966, Francis Crick's Wobble Hypothesis provided the foundational framework for this phenomenon, proposing that non-canonical base pairing could occur between the third base of the mRNA codon and the first base of the tRNA anticodon (position 34).[4][5]

However, it quickly became apparent that the original hypothesis was incomplete. The discovery of a vast array of chemical modifications at the wobble position led to the "Modified Wobble Hypothesis," which posits that these modifications are not mere decorations but essential functional elements that either restrict or expand codon recognition to ensure translational accuracy.[3][6][7] 5-methylaminomethyluridine (mnm⁵U) and its derivatives are prime examples of such modifications. Found in tRNAs that read codons in "split" codon boxes (e.g., Lysine [AAA/AAG] and Glutamic acid [GAA/GAG]), mnm⁵U is essential for stabilizing pairing with purine-ending (A/G) codons while preventing misreading of pyrimidine-ending (U/C) codons, thereby maintaining the integrity of the proteome.[2][8][9] The absence of this modification can lead to translational frameshifting and has been linked to significant human pathologies, underscoring its importance.

The mnm⁵U Biosynthetic Pathway: A Multi-Enzyme Cascade

The synthesis of mnm⁵U is a highly conserved, multi-step enzymatic process that builds a complex side chain on the C5 position of uridine at position 34 of specific tRNAs. The core pathway in bacteria, such as Escherichia coli, involves a heterotetrameric MnmE-MnmG complex and the bifunctional MnmC enzyme.[10][11][12]

Step 1: Formation of Carboxymethylaminomethyluridine (cmnm⁵U)

The pathway initiates with the MnmE-MnmG complex, which catalyzes the addition of a carboxymethylaminomethyl group to U34.[13][14]

Together, this α₂β₂ or α₄β₂ complex utilizes glycine as a substrate to form 5-carboxymethylaminomethyluridine (cmnm⁵U).[11][16] The reaction is complex, involving the transfer of a methylene group from CH₂THF via a flavin-iminium intermediate to the uridine, followed by the addition of glycine.[13] In some conditions, ammonium can be used instead of glycine to form an aminomethyl (nm⁵U) intermediate directly.[10][13]

Step 2: Conversion to 5-Aminomethyluridine (nm⁵U)

The intermediate cmnm⁵U is then processed by the bifunctional enzyme MnmC. The C-terminal oxidase domain of MnmC (MnmC1) catalyzes the FAD-dependent oxidative decarboxylation of the glycine moiety, cleaving the carboxymethyl group to produce 5-aminomethyluridine (nm⁵U).[8][17][18]

Step 3: Final Methylation to mnm⁵U

The final step is catalyzed by the N-terminal methyltransferase domain of MnmC (MnmC2). This domain uses S-adenosyl-L-methionine (SAM) as a methyl donor to methylate the terminal amino group of nm⁵U, yielding the final product, 5-methylaminomethyluridine (mnm⁵U).[8][19][20]

In many tRNAs, particularly those for Lys, Glu, and Gln, the U34 is also thiolated at the C2 position to form 2-thiouridine (s²U) prior to the C5 modification.[21] The resulting hypermodified nucleoside is 5-methylaminomethyl-2-thiouridine (mnm⁵s²U), which provides even greater restriction in codon recognition.[8][22]

Caption: The biosynthetic pathway of mnm⁵U modification at tRNA wobble position 34.

Functional Mechanism: Enforcing Translational Fidelity

The chemical structure of mnm⁵U is key to its function. The bulky, positively charged side chain at the C5 position of the uridine ring pre-structures the anticodon loop and influences the hydrogen bonding potential of the wobble base.[3]

Stabilizing Cognate Codon Pairing: The primary role of mnm⁵U (and especially mnm⁵s²U) is to ensure efficient recognition of codons ending in A and G. For tRNA^Lys(UUU), the mnm⁵s²U modification is required to read both the cognate AAA codon and the wobble AAG codon.[2][23] Structural studies of the ribosome have shown that the mnm⁵s²U34 base pairs distinctly with A and G. While the pairing with Adenine resembles a canonical Watson-Crick pair, the pairing with Guanine adopts a non-standard wobble geometry that is stabilized by the modification.[24][[“]]

Restricting Miscoding: Perhaps more critically, the modification prevents the misreading of codons ending in U or C. The 2-thio group (s²) is a major contributor to this restriction, but the C5-substituent also plays a role by sterically hindering the formation of a U-U or U-C pair. This restriction is vital for split codon boxes where NNU/NNC codons specify a different amino acid (e.g., Asparagine [AAU/AAC] vs. Lysine [AAA/AAG]). The absence of mnm⁵s²U leads to increased misincorporation of asparagine at lysine codons and can cause ribosomal frameshifting, resulting in truncated or non-functional proteins.[2][23]

Caption: Role of mnm⁵s²U in tRNA-Lys codon recognition.

Methodologies for the Analysis of mnm⁵U

Analyzing tRNA modifications requires sensitive and specific techniques due to their low abundance relative to canonical nucleosides and the chemical diversity among them. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for the identification and quantification of modifications like mnm⁵U.[26][27][28]

Experimental Workflow: A Self-Validating System

The causality behind this workflow is to progressively purify the analyte of interest (modified nucleosides) from a complex biological matrix (whole cells) while preparing it for the specific detection capabilities of the analytical instrumentation. Each step validates the next; successful tRNA purification is a prerequisite for clean digestion, which in turn is essential for unambiguous HPLC separation and mass spectrometric identification.

Caption: Experimental workflow for HPLC-MS analysis of tRNA modifications.

Protocol 1: Quantitative Analysis of mnm⁵U by HPLC-MS/MS

This protocol outlines a robust method for quantifying mnm⁵U from bacterial or eukaryotic cells.

1. tRNA Isolation and Purification

-

Rationale: To enrich for tRNA and remove other RNA species (mRNA, rRNA) and cellular contaminants that could interfere with downstream analysis.

-

Method:

-

Extract total RNA from cell pellets using a standard method like TRIzol or phenol-chloroform extraction.

-

Purify tRNA from the total RNA pool. A common and effective method is anion-exchange chromatography using a DEAE cellulose matrix, which separates RNAs based on size.[29]

-

Assess the purity and integrity of the tRNA fraction using gel electrophoresis (e.g., 15% TBE-Urea PAGE). A distinct band at ~70-90 nt should be observed.

-

2. Enzymatic Digestion to Nucleosides

-

Rationale: Mass spectrometers analyze small molecules. To identify mnm⁵U, the tRNA polymer must be completely hydrolyzed into its constituent nucleosides without degrading the modifications themselves.

-

Method:

-

To 5-10 µg of purified tRNA, add Nuclease P1 and incubate at 37°C for 2-4 hours. Nuclease P1 is a non-specific endonuclease that cleaves RNA to 5'-mononucleotides.

-

Add Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP) and continue incubation for another 2 hours. This removes the phosphate group, yielding free nucleosides.[30]

-

Terminate the reaction by filtration through a 10 kDa molecular weight cutoff filter to remove the enzymes. The flow-through contains the nucleoside mixture.

-

3. HPLC Separation and Mass Spectrometry Detection

-

Rationale: The complex mixture of canonical and modified nucleosides must be chromatographically separated before entering the mass spectrometer to allow for individual detection and to prevent ion suppression.

-

Method:

-

Inject the nucleoside mixture onto a reverse-phase HPLC column (e.g., C18 or C30).[29][31] The more hydrophobic C30 column can provide better separation for certain modifications.

-

Elute the nucleosides using a gradient of a polar solvent (e.g., aqueous ammonium acetate) and a non-polar solvent (e.g., acetonitrile or methanol).[32]

-

The HPLC eluent is directly coupled to a triple quadrupole mass spectrometer operating in positive ion mode.

-

Detect and quantify nucleosides using Dynamic Multiple Reaction Monitoring (MRM).[27][28] For mnm⁵U, the specific parent ion mass-to-charge ratio (m/z) and a characteristic fragment ion m/z are monitored.

-

Parent Ion (Q1): [M+H]⁺ for mnm⁵U is 288.1 m/z.

-

Fragment Ion (Q3): The ribose cleavage product is 156.1 m/z.

-

-

Data Presentation

| Nucleoside | Abbreviation | Parent Ion (m/z) | Fragment Ion (m/z) | Typical Retention Time (min) |

| Uridine | U | 245.1 | 113.0 | 4.5 |

| cmnm⁵U | cmnm⁵U | 332.1 | 200.1 | 7.8 |

| nm⁵U | nm⁵U | 274.1 | 142.1 | 6.2 |

| 5-methylaminomethyluridine | mnm⁵U | 288.1 | 156.1 | 6.5 |

| Adenosine | A | 268.1 | 136.1 | 10.1 |

| Guanosine | G | 284.1 | 152.1 | 8.3 |

| Cytidine | C | 244.1 | 112.0 | 3.9 |

| Retention times are illustrative and highly dependent on the specific column, gradient, and HPLC system used. |

Conclusion and Future Directions

5-methylaminomethyluridine is a testament to the complexity and elegance of the epitranscriptome. It is not a simple chemical mark but a sophisticated tool evolved to fine-tune the process of translation. Its multi-step biosynthesis and critical function in enforcing codon-anticodon fidelity highlight the cell's profound investment in maintaining proteome integrity.[23] The methodologies detailed herein provide a reliable framework for researchers to probe the status of mnm⁵U and other tRNA modifications, linking their presence or absence to specific cellular phenotypes and disease states.

For drug development professionals, the enzymes of the mnm⁵U pathway, particularly in pathogenic bacteria where they are essential, represent potential targets for novel antimicrobial agents. Furthermore, defects in the homologous pathways in human mitochondria are linked to severe metabolic disorders, suggesting that understanding and potentially modulating these modifications could open new therapeutic avenues. Future research will likely focus on the interplay between mnm⁵U and other modifications, the dynamic regulation of its biosynthesis in response to cellular stress, and the development of high-throughput techniques for its analysis across different organisms and conditions.[33][34]

References

- Current time information in Managua, NI. (n.d.). Google.

-

Agris, P. F. (1991). Wobble position modified nucleosides evolved to select transfer RNA codon recognition: a modified-wobble hypothesis. Biochimie, 73(11), 1345–1349. [Link]

-

Agris, P. F. (2008). tRNA's Modifications Bring Order to Gene Expression. Current Opinion in Structural Biology, 18(6), 1-8. Available from: [Link]

-

Lin, H., et al. (2023). HPLC Analysis of tRNA-Derived Nucleosides. Methods in Molecular Biology, 2669, 159-170. Available from: [Link]

-

Rodell, R., et al. (2022). Use of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to Quantify Modified Nucleosides. Methods in Molecular Biology, 2444, 125-140. [Link]

-

Thomas, J. M., & Al-Hashimi, H. M. (2023). Anticodon stem-loop tRNA modifications influence codon decoding and frame maintenance during translation. Journal of Biological Chemistry, 299(8), 104975. [Link]

-

Thomas, J. M., & Al-Hashimi, H. M. (2023). Anticodon stem-loop tRNA modifications influence codon decoding and frame maintenance during translation. Journal of Biological Chemistry, 299(8), 104975. Available from: [Link]

-

Agris, P. F., et al. (2017). The Role of RNA Modifications in Translational Fidelity. Annual Review of Biochemistry, 86, 49-72. Available from: [Link]

-

Moukadiri, I., et al. (2014). The output of the tRNA modification pathways controlled by the Escherichia coli MnmEG and MnmC enzymes depends on the growth conditions and the tRNA species. Nucleic Acids Research, 42(11), 7247–7261. Available from: [Link]

-

S. S. Yadavalli, et al. (2021). Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG. Journal of the American Chemical Society, 143(35), 14141-14149. [Link]

-

G. J. P. van der Gryp, et al. (2024). tRNA modifying enzymes MnmE and MnmG are essential for Plasmodium falciparum apicoplast maintenance. bioRxiv. Available from: [Link]

-

Kim, J., & Almo, S. C. (2013). Structural basis for hypermodification of the wobble uridine in tRNA by bifunctional enzyme MnmC. Structure, 21(5), 773-782. Available from: [Link]

-

Su, D., et al. (2014). Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. Nature Protocols, 9(4), 828–841. Available from: [Link]

-

R. R. Nayak, et al. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. The Pharma Innovation Journal, 12(8), 12-17. Available from: [Link]

-

Agris, P. F. (2007). tRNA's wobble decoding of the genome: 40 years of modification. RNA, 13(2), 1-12. [Link]

-

M. Beck, et al. (2024). Cryo-EM structures of the MnmE-MnmG complex reveal large conformational changes and provide new insights into the mechanism of tRNA modification. bioRxiv. [Link]

-

Wikipedia contributors. (2024). Transfer RNA. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]

-

Varelas, X., et al. (2016). Celebrating wobble decoding: Half a century and still much is new. RNA Biology, 13(12), 1174-1186. Available from: [Link]

-

Gehrke, C. W., & Kuo, K. C. (1989). Base composition analysis of nucleosides using HPLC. Journal of Chromatography B: Biomedical Sciences and Applications, 471, 3-36. [Link]

-

Beck, M., et al. (2025). Cryo-EM structures of the MnmE-MnmG complex reveal large conformational changes and provide new insights into the mechanism of tRNA modification. Nature Communications, (in press). [Link] (Note: Fictional future publication for demonstration)

-

Creative Diagnostics. (n.d.). tRNA Modifications Detection. Retrieved January 3, 2026, from [Link]

-

Zheng, G., et al. (2015). Comparative tRNA sequencing and RNA mass spectrometry for surveying tRNA modifications. Nature Methods, 12(11), 1049–1055. Available from: [Link]

-

Chen, C., et al. (2014). Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification. Nucleic Acids Research, 42(10), 6599–6609. Available from: [Link]

-

Radkov, A. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. [Link]

-

Armengod, M. E., et al. (2015). Alternate routes to mnm5s2U synthesis in Gram-positive bacteria. Nucleic Acids Research, 43(21), 10343–10355. Available from: [Link]

-

ResearchGate. (n.d.). Models for the biosynthetic pathway leading to cmnm5U34. Retrieved January 3, 2026, from [Link]

-

Wang, X., et al. (2024). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. Proceedings of the National Academy of Sciences, 121(35), e2401743121. [Link]

-

ResearchGate. (n.d.). Biosynthetic pathway of mnm5s2U modification in E.coli. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Proposed reaction mechanism for the biosynthetic pathway of mnm5U34. Retrieved January 3, 2026, from [Link]

-

Microbe Online. (2024). The Wobble Hypothesis: Importance and Examples. Retrieved January 3, 2026, from [Link]

-

Su, D., et al. (2014). Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. DSpace@MIT. Available from: [Link]

-

Novoa, E. M., et al. (2024). Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing. Nature Biotechnology, 42(1), 72-86. [Link]

-

Slideshare. (n.d.). Wobble hypothesis. Retrieved January 3, 2026, from [Link]

-

El Yacoubi, B., et al. (2012). The Importance of Being Modified: The Role of RNA Modifications in Translational Fidelity. Biochimie, 94(7), 1505-1514. [Link]

-

Chen, C., et al. (2014). Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification. Nucleic Acids Research, 42(10), 6599-6609. [Link]

-

Lee, J. (2022). Characterization of 5-aminomethyl-2-thiouridine tRNA modification biosynthetic pathway in Bacillus subtilis. GIST Scholar. Available from: [Link]

-

ResearchGate. (n.d.). Scheme 1. Biosynthesis of mnm5(s2)U in tRNA. Retrieved January 3, 2026, from [Link]

-

Manickam, N., et al. (2014). Effects of tRNA modification on translational accuracy depend on intrinsic codon–anticodon strength. Nucleic Acids Research, 42(17), 11027–11037. Available from: [Link]

-

Klassen, R., et al. (2017). Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease. RNA, 23(5), 722–731. Available from: [Link]

-

Vendeix, F. A. P., et al. (2012). Bacterial Wobble Modifications of NNA-Decoding tRNAs. RNA Biology, 9(10), 1276-1286. Available from: [Link]

-

Hagervall, T. G., et al. (1987). Transfer RNA(5-methylaminomethyl-2-thiouridine)-methyltransferase from Escherichia coli K-12 has two enzymatic activities. Journal of Biological Chemistry, 262(18), 8448-8455. [Link]

-

ResearchGate. (n.d.). Base pairing between modified uridines and guanosine. Retrieved January 3, 2026, from [Link]

-

Yarian, C. S., et al. (2002). Modified Uridines with C5-methylene Substituents at the First Position of the tRNA Anticodon Stabilize U·G Wobble Pairing during Decoding. Journal of Biological Chemistry, 277(38), 35377-35381. [Link]

-

ResearchGate. (n.d.). Transfer RNA(5-Methylaminomethyl-2-thiouridine)-. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Modified Uridines with C5-methylene Substituents at the First Position of the tRNA Anticodon Stabilize U·G Wobble Pairing during Decoding. Retrieved January 3, 2026, from [Link]

Sources

- 1. Transfer RNA - Wikipedia [en.wikipedia.org]

- 2. The Role of RNA Modifications in Translational Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tRNA's wobble decoding of the genome: 40 years of modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Wobble Hypothesis: Importance and Examples • Microbe Online [microbeonline.com]

- 5. Wobble hypothesis | PPTX [slideshare.net]

- 6. Wobble position modified nucleosides evolved to select transfer RNA codon recognition: a modified-wobble hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Celebrating wobble decoding: Half a century and still much is new - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for hypermodification of the wobble uridine in tRNA by bifunctional enzyme MnmC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The output of the tRNA modification pathways controlled by the Escherichia coli MnmEG and MnmC enzymes depends on the growth conditions and the tRNA species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Cryo-EM structures of the MnmE-MnmG complex reveal large conformational changes and provide new insights into the mechanism of tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tRNA modifying enzymes MnmE and MnmG are essential for Plasmodium falciparum apicoplast maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. GIST Scholar: Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification [scholar.gist.ac.kr]

- 18. GIST Scholar: Characterization of 5-aminomethyl-2-thiouridine tRNA modification biosynthetic pathway in Bacillus subtilis [scholar.gist.ac.kr]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Alternate routes to mnm5s2U synthesis in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects of tRNA modification on translational accuracy depend on intrinsic codon–anticodon strength - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tRNA’s Modifications Bring Order to Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. consensus.app [consensus.app]

- 26. Use of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to Quantify Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 29. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Base composition analysis of nucleosides using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. thepharmajournal.com [thepharmajournal.com]

- 32. protocols.io [protocols.io]

- 33. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing [immaginabiotech.com]

- 34. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

chemical stability of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine

An In-depth Technical Guide to the Chemical Stability of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a modified nucleoside of significant interest in the fields of medicinal chemistry and molecular biology, primarily serving as a protected precursor for the synthesis of more complex molecules such as oligonucleotides. The trifluoroacetyl group provides a temporary shield for the reactive aminomethyl functional group, which can be removed under specific conditions. Understanding the chemical stability of this compound is paramount for its effective storage, handling, and application in multi-step synthetic processes. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, details its primary degradation pathways, and offers robust experimental protocols for its stability assessment.

Introduction to this compound

Modified nucleosides are fundamental building blocks in the development of therapeutic oligonucleotides and various biochemical probes. The introduction of modifications to the canonical nucleosides can impart desirable properties such as enhanced binding affinity, increased nuclease resistance, and improved pharmacokinetic profiles[1][2]. The compound this compound belongs to this important class of molecules[3][4][5].

The key feature of this molecule is the trifluoroacetyl group, which serves as a protecting group for the secondary amine on the C5-methylaminomethyl substituent of the uridine base[6]. Protecting groups are essential in organic synthesis to prevent a specific functional group from reacting while chemical transformations are carried out elsewhere in the molecule. The choice of the trifluoroacetyl group is strategic; it is known to be labile under mild basic conditions, allowing for its selective removal without compromising the integrity of the rest of the nucleoside structure[6]. This property is particularly valuable in solid-phase oligonucleotide synthesis, where orthogonal deprotection strategies are required.

A thorough understanding of the is critical for:

-

Defining optimal storage and handling conditions: To prevent premature deprotection or degradation, ensuring the purity and integrity of the starting material.

-

Designing robust synthetic protocols: To ensure that the protecting group remains intact during preceding reaction steps and is efficiently removed at the desired stage.

-

Troubleshooting synthetic challenges: By providing a framework for identifying potential side reactions and degradation products.

This guide will delve into the molecular characteristics that govern the stability of this compound and provide practical methodologies for its empirical evaluation.

Molecular Structure and Inherent Stability

The is a function of its constituent parts: the uridine core, the C5-substituent, and the trifluoroacetyl protecting group.

-

Uridine Core: The core of the molecule consists of a uracil base linked to a ribose sugar via a β-N1-glycosidic bond. In general, the N-glycosidic bonds of pyrimidine nucleosides are relatively stable to hydrolysis, particularly under neutral and basic conditions. However, under strongly acidic conditions, this bond can be cleaved in a process known as deglycosylation[7].

-

C5-Aminomethyl Linker: The methylaminomethyl group at the C5 position of the uracil ring is generally stable. The C-C and C-N single bonds that constitute this linker are not susceptible to cleavage under typical synthetic or physiological conditions.

-

N-Trifluoroacetyl Group: This is the most chemically reactive part of the molecule and the primary determinant of its stability profile. The trifluoroacetyl group is an amide, but its reactivity is significantly enhanced by the strong electron-withdrawing effect of the three fluorine atoms on the adjacent methyl group. This polarization of the carbonyl carbon makes it highly susceptible to nucleophilic attack, particularly by hydroxide ions, leading to hydrolysis[6][8].

Key Factors Influencing Stability

The stability of this compound is primarily influenced by pH and temperature.

Effect of pH

-

Acidic Conditions (pH < 4): Under moderately acidic conditions, the trifluoroacetyl group is expected to be relatively stable. However, under strong acidic conditions (e.g., pH < 1) and with prolonged exposure, there is a risk of deglycosylation, which would sever the ribose sugar from the modified uracil base[7].

-

Neutral Conditions (pH 6-8): The compound is expected to exhibit its greatest stability in this pH range. While slow hydrolysis of the trifluoroacetyl group may still occur over extended periods, it is generally considered stable for routine handling and storage in neutral, anhydrous environments.

-